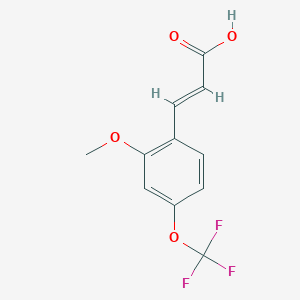
2-Methoxy-4-(trifluoromethoxy)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(trifluoromethoxy)cinnamic acid is a synthetic organic compound with the molecular formula C11H9F3O4 and a molecular weight of 262.19 g/mol It is a derivative of cinnamic acid, characterized by the presence of methoxy and trifluoromethoxy groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:
Base: Weak bases such as pyridine or piperidine.
Solvent: Organic solvents like ethanol or methanol.
Temperature: Reflux conditions to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 2-methoxy-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2-methoxy-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(trifluoromethoxy)cinnamic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Cinnamic acid: The parent compound, lacking the methoxy and trifluoromethoxy groups.
4-Methoxycinnamic acid: Similar structure but without the trifluoromethoxy group.
2-Methoxycinnamic acid: Lacks the trifluoromethoxy group but has the methoxy group at the ortho position.
Uniqueness: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C11H9F3O4 |
|---|---|
Peso molecular |
262.18 g/mol |
Nombre IUPAC |
(E)-3-[2-methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9F3O4/c1-17-9-6-8(18-11(12,13)14)4-2-7(9)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ |
Clave InChI |
RPKCPWSXRJGOGB-HWKANZROSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)OC(F)(F)F)/C=C/C(=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)OC(F)(F)F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


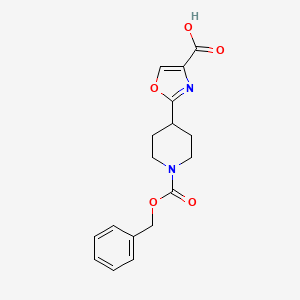


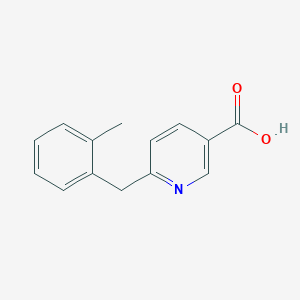


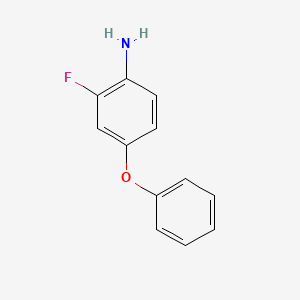
![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
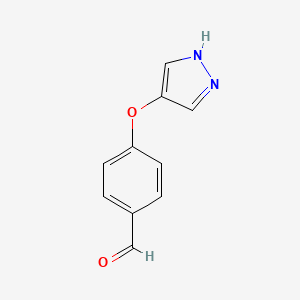
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

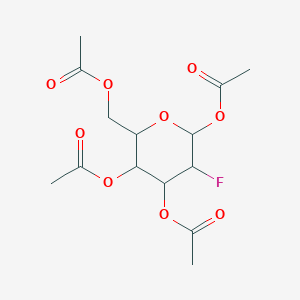
![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
